REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:21])[c:4]2[c:5]([n:6][cH:7]1)[n:8]([Si:11]([CH:12]([CH3:13])[CH3:14])([CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20])[cH:9][cH:10]2.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[OH2:22]>>[Br:1][c:2]1[c:3]([F:21])[c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Si](C(C)C)(C(C)C)n1ccc2c(F)c(Br)cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1c(Br)cnc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |